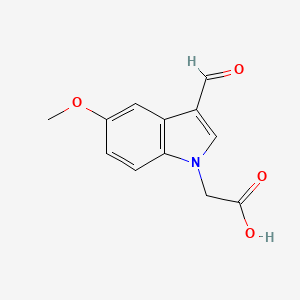

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Description

(3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid (CAS: 887572-63-6) is a substituted indole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Structurally, it features:

- An indole backbone with a formyl group (-CHO) at position 2.

- A methoxy group (-OCH₃) at position 3.

- An acetic acid (-CH₂COOH) moiety at the indole nitrogen (position 1).

Properties

IUPAC Name |

2-(3-formyl-5-methoxyindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-17-9-2-3-11-10(4-9)8(7-14)5-13(11)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWZDUJNNTMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Information

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid is a derivative of indole-based compounds with the molecular formula $$C{12}H{11}NO_4$$ and a molecular weight of 233.22 g/mol. It is used primarily in laboratory settings and chemical manufacturing processes.

Synthesis Pathways

Starting Materials

The synthesis generally begins with indole derivatives such as indole-3-acetic acid or its methyl ester forms. These serve as precursors for introducing functional groups like aldehydes and methoxy substituents.

Methodology

Route 1: Functionalization of Indole Acetic Acid

Indole acetic acid can be functionalized to introduce the formyl and methoxy groups at desired positions on the indole ring. This involves:

-

- The intermediate is treated with carbon disulfide in ethanol under basic conditions (using KOH).

- Temperature: Reflux for 13 hours.

- pH adjustment with concentrated HCl yields oxadiazole derivatives.

-

- Further reaction with hydrazine hydrate in ethanol leads to triazole derivatives, which are precursors for Schiff base reactions.

Route 2: Direct Substitution on Indole Ring

Direct substitution on the indole ring can be achieved using electrophilic aromatic substitution reactions:

- Methoxy group introduction via methylation using dimethyl sulfate or methanol in the presence of a base.

- Formylation using Vilsmeier-Haack reaction (DMF and POCl₃).

Route 3: Ester Hydrolysis

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, a closely related compound, can be hydrolyzed to yield this compound.

- Reaction conditions: Acidic or basic hydrolysis at controlled temperatures.

Reaction Conditions and Yield Analysis

| Step | Starting Material | Reagents/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Hydrazine Hydrate Reaction | Indole Acetic Acid | Hydrazine hydrate, reflux at 80°C | ~80% | ~116 |

| Oxadiazole Formation | Acetohydrazide Intermediate | Carbon disulfide, ethanol, KOH | ~79% | ~125 |

| Triazole Formation | Oxadiazole Intermediate | Hydrazine hydrate, ethanol | ~85% | ~175 |

| Hydrolysis | Methyl (3-formyl-5-methoxy...) | Acidic/basic hydrolysis | Variable | N/A |

Analytical Characterization

The synthesized compounds are characterized using:

Chemical Reactions Analysis

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of derivatives related to (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid. These compounds exhibit antioxidant activity and inhibit monoamine oxidase B (MAO-B), which is crucial for the treatment of neurodegenerative disorders such as Parkinson's disease. In vitro studies demonstrated that these compounds can suppress oxidative stress and lipid peroxidation, indicating their potential as multifunctional agents in neuroprotection .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess antimicrobial properties. They have been evaluated against various bacterial strains, showing promising results in inhibiting growth, thus suggesting their potential utility in developing new antibacterial agents .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various indole-based derivatives. For instance, it can be utilized in the formation of Schiff bases and other heterocyclic compounds through condensation reactions with different aldehydes and amines. These synthesized compounds often exhibit enhanced biological activities, making them valuable in drug discovery .

Pharmacological Studies

In Vivo Studies

Pharmacological evaluations of this compound derivatives have shown significant efficacy in animal models. These studies assess the compound's impact on behavioral changes associated with neurodegenerative diseases, showcasing its potential therapeutic benefits .

Mechanisms of Action

Investigations into the mechanisms by which these compounds exert their effects have revealed that they may modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions .

Case Studies

Mechanism of Action

The mechanism of action of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The formyl and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid with structurally related indole derivatives:

Key Differences and Functional Impacts

Substituent Effects: The formyl group at position 3 in the target compound enhances electrophilicity, making it reactive in nucleophilic addition reactions compared to non-formylated analogs like 2-(5-methoxy-1H-indol-3-yl)acetic acid . Acetic acid vs. ester derivatives: The free carboxylic acid group in the target compound allows for hydrogen bonding and metal coordination, whereas ester derivatives (e.g., methyl ester) exhibit higher lipid solubility, influencing pharmacokinetic properties .

Coordination Chemistry: Compounds with both formyl and carboxylic acid groups (e.g., 2-(5-formyl-1H-indol-1-yl)acetic acid) demonstrate enhanced metal-binding capacity, as seen in uranium sorption studies involving acetic acid-modified biochar .

Biological Activity: 5-Methoxy-2-methyl-3-indoleacetic acid (2882-15-7) is a known anti-inflammatory agent, highlighting the importance of methoxy and methyl substituents in bioactivity . The absence of these groups in the target compound may limit its direct therapeutic utility but opens avenues for synthetic modifications.

Biological Activity

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 5-Methoxyindole : The starting material is 5-methoxyindole, which is synthesized through established methodologies.

- Formylation : The introduction of a formyl group at the third position of the indole ring is achieved using a Vilsmeier-Haack reaction involving N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

- Acetic Acid Introduction : The acetic acid moiety is added by reacting the formylated indole with chloroacetic acid under basic conditions.

This synthetic route allows for the efficient production of the compound, which can be scaled for industrial applications.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promising results in inhibiting viral replication.

Anticancer Properties

The compound has demonstrated significant anticancer activity across multiple cancer cell lines. The mechanism involves modulation of cell signaling pathways that lead to apoptosis in cancer cells. Studies have reported IC₅₀ values indicating potent cytotoxic effects:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Antimicrobial Effects

This compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, modulating their activity.

- Biochemical Pathways : It influences multiple biochemical pathways, including those related to apoptosis and inflammation.

Research indicates that indole derivatives like this compound can affect pathways linked to oxidative stress and immune response modulation.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Activity : In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, with detailed analysis showing activation of caspase-dependent apoptosis pathways.

- Antimicrobial Efficacy Study : A comparative study demonstrated that this compound was more effective than standard antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Q. Why do DSC thermograms show multiple melting points for batch samples?

- Methodological Answer : Polymorphism or residual solvent (acetic acid) can cause variations. Perform DSC at 10°C/min under N₂ purge. Recrystallize from a 1:1 DMF/water mixture to obtain a single crystal form, and validate via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.